molecular formula C16H17N3O2 B3318679 1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid CAS No. 1017168-60-3

1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid

Cat. No.: B3318679
CAS No.: 1017168-60-3
M. Wt: 283.32 g/mol
InChI Key: TTZRXFHPBCBONK-UHFFFAOYSA-N
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Description

1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. The compound features a piperidine ring attached to a phenylpyridazine moiety, making it a unique structure with diverse chemical properties .

Mechanism of Action

Target of Action

It’s worth noting that compounds with a similar piperidine nucleus have been found to inhibit gaba (γ-aminobutyric acid) uptake .

Mode of Action

Compounds with a similar piperidine nucleus have been found to inhibit the uptake of gaba, a neurotransmitter . This inhibition could potentially alter the balance of neurotransmitters in the brain, leading to various effects.

Biochemical Pathways

If it does inhibit gaba uptake as other piperidine nucleus compounds do , it could affect the GABAergic system, which plays a crucial role in neuronal excitability and muscle tone.

Preparation Methods

The synthesis of 1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the phenylpyridazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the carboxylic acid group

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(21)13-8-10-19(11-9-13)15-7-6-14(17-18-15)12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZRXFHPBCBONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid

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